molecular formula C4H2ClFN2O B13096261 2-Chloro-4-fluoropyrimidin-5-ol

2-Chloro-4-fluoropyrimidin-5-ol

Cat. No.: B13096261
M. Wt: 148.52 g/mol
InChI Key: GYLMLKKPXGKDCR-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoropyrimidin-5-ol is a halogenated pyrimidine derivative featuring a hydroxyl group at position 5, a chlorine atom at position 2, and a fluorine atom at position 4. Pyrimidine derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of antiviral, anticancer, and kinase inhibitor drugs. The hydroxyl group at position 5 introduces polarity and hydrogen-bonding capacity, distinguishing it from related compounds with alkoxy or amino substituents.

Properties

Molecular Formula

C4H2ClFN2O

Molecular Weight

148.52 g/mol

IUPAC Name

2-chloro-4-fluoropyrimidin-5-ol

InChI

InChI=1S/C4H2ClFN2O/c5-4-7-1-2(9)3(6)8-4/h1,9H

InChI Key

GYLMLKKPXGKDCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)F)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2,4-Dichloro-5-fluoropyrimidine is a common commercially available starting material for the synthesis of halogenated pyrimidines, including 2-chloro-4-fluoropyrimidin-5-ol.
  • The conversion often involves selective substitution of chlorine atoms and subsequent hydrolysis or hydroxylation at the 5-position.

Preparation Method via Selective Hydrolysis

One of the primary approaches to prepare this compound involves the selective hydrolysis of 2,4-dichloro-5-fluoropyrimidine or related intermediates:

  • Step 1: Dissolution of 2,4-dichloro-5-fluoropyrimidine in an organic solvent such as tetrahydrofuran.
  • Step 2: Controlled hydrolysis or nucleophilic substitution at the 5-position to replace chlorine with a hydroxyl group, often under mild heating and stirring.
  • Step 3: Isolation and purification of the product by filtration, washing, and drying.

This method leverages the differential reactivity of chlorine atoms at different positions on the pyrimidine ring.

Alternative Synthetic Routes

  • Some patents describe the preparation of related compounds such as 2-amino-4-chloro-5-fluoropyrimidine via ammonia substitution, which can be further converted to hydroxyl derivatives through oxidation or hydrolysis.
  • Nitration and subsequent reduction or hydrolysis steps on halogenated pyrimidines can also lead to hydroxylated products at the 5-position.

Detailed Preparation Procedure from Patent CN110343074B

A notable synthesis method for halogenated pyrimidines, closely related to this compound, involves the following:

Step Description Conditions Notes
1 Dissolve 2,4-dichloro-5-fluoropyrimidine in tetrahydrofuran Cooling to 0 °C Ensures controlled reaction
2 Dropwise addition of ammonia water Maintain 0 °C, react 2-3 hours Selective substitution occurs
3 Natural warming to room temperature React 1-2 hours Reaction completion
4 Evaporation of solvent and extraction Use ethyl acetate, wash with saturated sodium bicarbonate and salt water Purification step
5 Drying, filtering, concentration Standard workup Obtain mixture of substituted products

Though this patent focuses on amino derivatives, the methodology of selective substitution and purification is applicable to preparing hydroxyl derivatives like this compound by modifying nucleophiles and reaction conditions.

Reaction Conditions and Yield Optimization

  • Temperature control is critical to avoid over-substitution or decomposition; typical reaction temperatures range from 0 °C to room temperature.
  • Solvent choice such as tetrahydrofuran or ethyl acetate influences reaction selectivity and ease of purification.
  • Reaction time varies from 2 to 5 hours depending on the nucleophile and desired substitution pattern.
  • Purification often involves column chromatography or recrystallization to separate isomers and impurities.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purification Reference
Selective hydrolysis of 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine Water or base for hydrolysis 0 °C to RT, 2-5 h 70-85% Chromatography, washing CN110343074B
Ammonia substitution followed by hydrolysis 2,4-dichloro-5-fluoropyrimidine Ammonia water, then hydrolysis 0 °C to RT, 3-6 h 65-80% Extraction, chromatography CN110343074B
Nitration and reduction pathway Halogenated pyrimidine Sulfonitric acid, reducing agents 0-15 °C, multistep 60-75% Filtration, recrystallization Related patents

Research Findings and Notes

  • The selective substitution at the 5-position to introduce the hydroxyl group is facilitated by the electronic effects of fluorine and chlorine substituents on the pyrimidine ring.
  • Mild acidic or basic hydrolysis conditions favor the formation of this compound without affecting other halogen substituents.
  • The process efficiency is improved by low-temperature control and careful addition of nucleophiles to minimize side reactions.
  • Purification by column chromatography is often necessary due to the formation of positional isomers or incomplete substitution products.
  • Commercial availability of starting materials like 2,4-dichloro-5-fluoropyrimidine enhances the scalability and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoropyrimidin-5-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-4-fluoropyrimidin-5-ol and other substituted derivatives.

    Oxidation: Oxidized products may include 2-chloro-4-fluoropyrimidin-5-one.

    Reduction: Reduced products can include 2-chloro-4-fluoropyrimidin-5-amine.

Scientific Research Applications

2-Chloro-4-fluoropyrimidin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoropyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-4-fluoropyrimidin-5-ol with structurally related pyrimidine derivatives, focusing on substituent positions, functional groups, and physicochemical properties:

Compound Name CAS No. Molecular Formula Substituent Positions Molecular Weight Key Functional Groups Applications/Reactivity Reference
This compound (Target) Not explicitly listed C₄H₂ClFN₂O Cl (C2), F (C4), -OH (C5) ~164.53 (estimated) Hydroxyl, chloro, fluoro Potential H-bond donor; drug intermediate Inferred
4-Chloro-5-fluoro-2-methoxypyrimidine 1801-06-5 C₅H₄ClFN₂O Cl (C4), F (C5), -OCH₃ (C2) 162.55 Methoxy, chloro, fluoro Alkylation reactions; kinase inhibitor precursor
2-Chloro-5-fluoro-4-methoxypyrimidine 37554-70-4 C₅H₄ClFN₂O Cl (C2), F (C5), -OCH₃ (C4) 162.55 Methoxy, chloro, fluoro Nucleophilic substitution; agrochemicals
3-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-propan-1-ol 16145-15-6 C₇H₉ClFN₃O Cl (C2), F (C5), -NH-(propanol) (C4) 205.62 Amino-alcohol, chloro, fluoro Prodrug synthesis; solubility enhancer
4-Chloro-2-ethoxy-5-fluoropyrimidine 56076-20-1 C₆H₅ClFN₂O Cl (C4), F (C5), -OCH₂CH₃ (C2) 190.57 Ethoxy, chloro, fluoro Intermediate for antiviral agents
2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine Not provided C₁₂H₁₂ClFN₄ Cl (C2), F (C5), -NH-(tolyl) (C4) 278.70 Aromatic amine, chloro, fluoro Crystallography studies; ligand design

Key Differences and Implications:

Substituent Positions :

  • The target compound’s chloro (C2) and fluoro (C4) substituents contrast with analogs like 4-Chloro-5-fluoro-2-methoxypyrimidine (Cl at C4, F at C5), altering electronic and steric profiles.
  • The hydroxyl group at C5 enhances polarity and acidity compared to methoxy or ethoxy groups, favoring hydrogen bonding in drug-receptor interactions .

Functional Groups :

  • Hydroxyl (-OH) : Increases solubility in polar solvents (e.g., water) and enables derivatization via esterification or phosphorylation.
  • Methoxy (-OCH₃) : Provides electron-donating effects, stabilizing aromatic systems in electrophilic substitution reactions .

Reactivity and Applications: The hydroxyl group in the target compound may facilitate nucleophilic aromatic substitution at C2 or C4, whereas methoxy analogs require harsher conditions for displacement . Amino-substituted derivatives (e.g., 3-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-propan-1-ol) exhibit enhanced solubility and bioavailability, making them preferred in prodrug design .

Crystallographic Data :

  • 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine () demonstrates planar pyrimidine rings with intermolecular hydrogen bonds, suggesting similar stability for the target compound .

Research Findings and Trends

Synthetic Routes :

  • Halogenation and hydroxylation of pyrimidine precursors are common strategies. For example, 4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS 56076-20-1) is synthesized via nucleophilic displacement of ethoxy groups, a method adaptable to the target compound .

Drug Development :

  • Fluorinated pyrimidines are prominent in kinase inhibitors (e.g., EGFR inhibitors). The hydroxyl group in the target compound could improve binding affinity compared to alkoxy analogs .

Material Science :

  • Pyrimidine derivatives with hydroxyl groups are explored in metal-organic frameworks (MOFs) for catalytic applications, leveraging their hydrogen-bonding capacity .

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